molecular formula C17H20N6O B12216855 N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B12216855
M. Wt: 324.4 g/mol
InChI Key: QDSVILYBJMIZGK-UHFFFAOYSA-N
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Description

Chemical Significance of Pyrazolo[3,4-d]Pyrimidine Scaffolds in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine nucleus serves as a privileged scaffold in drug discovery due to its ability to mimic the adenine moiety of adenosine triphosphate (ATP), enabling competitive inhibition of kinase active sites. This structural analogy allows derivatives to interact with the hinge region of kinases through hydrogen bonding and hydrophobic interactions, a mechanism critical for modulating signal transduction pathways involved in cell proliferation and survival.

Recent advancements have demonstrated the scaffold's adaptability through substitutions at positions 1, 4, and 6, which fine-tune target selectivity and potency. For instance, N1-aryl substitutions enhance hydrophobic interactions with kinase backbones, while C4-amino groups facilitate hydrogen bonding with catalytic residues. The C6 position offers further modularity for introducing solubilizing groups or secondary pharmacophores, as seen in clinical-stage kinase inhibitors.

Table 1: Bioactivity Trends in Pyrazolo[3,4-d]Pyrimidine Derivatives

Substituent Position Functional Group Biological Impact Example Target
N1 Aryl/Alkyl Enhances hydrophobic pocket interactions EGFR, VEGFR
C4 Morpholine/Piperidine Improves solubility and kinase selectivity mTOR, PI3K-α
C6 Amine/Urea Modulates hydrogen bonding networks CDK2, ABL1

The scaffold's synthetic accessibility further contributes to its medicinal value, with established routes involving cyclocondensation of 5-aminopyrazoles with β-ketoesters or nitriles. This versatility enables rapid generation of structure-activity relationship (SAR) libraries, as demonstrated in the development of dual EGFR/VEGFR inhibitors bearing 4-anilinopyrazolo[3,4-d]pyrimidine cores.

Rationale for Investigating Morpholine-Substituted Pyrazolo[3,4-d]Pyrimidine Derivatives

The incorporation of morpholine at the C4 position represents a strategic optimization to address key challenges in kinase inhibitor development. Morpholine's oxygen atom provides a hydrogen bond acceptor that enhances water solubility, while its compact heterocyclic structure minimizes entropic penalties during target binding. In the context of this compound, this substitution pattern achieves three critical objectives:

  • Improved Pharmacokinetic Profile : Morpholine's moderate basicity (pKa ~8.4) enhances membrane permeability while maintaining sufficient aqueous solubility for oral bioavailability. Comparative studies show morpholine-containing analogs exhibit 2–3 fold higher Caco-2 permeability compared to piperidine-substituted counterparts.

  • Kinase Selectivity Modulation : The morpholine oxygen forms a key hydrogen bond with conserved gatekeeper residues in the ATP-binding cleft. This interaction discriminates between closely related kinases, as evidenced by 1000-fold selectivity for mTOR over PI3K-α in 4-morpholino-6-arylpyrazolo[3,4-d]pyrimidines.

  • Conformational Restriction : Molecular dynamics simulations reveal that the morpholine ring induces a bioactive conformation through weak intramolecular interactions with the N1-methyl group, pre-organizing the molecule for optimal target engagement.

Table 2: Impact of C4 Substitutions on Kinase Inhibition Profiles

C4 Substituent mTOR IC₅₀ (nM) PI3K-α IC₅₀ (nM) Selectivity Ratio
Morpholin-4-yl 0.8 1200 1500
Piperidin-1-yl 2.1 850 405
Thiomorpholin-4-yl 1.5 950 633

Data adapted from kinase profiling studies of structural analogs.

The N-benzyl group at position 6 introduces additional π-π stacking potential with hydrophobic kinase subpockets, as observed in crystallographic studies of related compounds bound to ABL1. This substitution pattern synergizes with the morpholine moiety to create a balanced profile of potency (mTOR IC₅₀ <1 nM in cellular assays) and drug-like properties (calculated logP 2.8, PSA 78 Ų).

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

N-benzyl-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C17H20N6O/c1-22-15-14(12-19-22)16(23-7-9-24-10-8-23)21-17(20-15)18-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,20,21)

InChI Key

QDSVILYBJMIZGK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

Preparation Methods

Cyclization with Urea or Thiourea

Reacting 5-amino-1-phenylpyrazole-4-carbonitrile with urea under basic conditions yields the dihydroxy intermediate, which is subsequently chlorinated to introduce reactive sites.

Example Protocol :

  • Reactants : 5-Amino-1-phenylpyrazole-4-carbonitrile (10 mM), urea (15 mM).

  • Conditions : Reflux in ethanol with NaOH (5%) for 6–8 hours.

  • Product : 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (Yield: 85–90%).

Chlorination for Reactive Intermediates

Chlorination using POCl₅ and PCl₅ converts hydroxyl groups to chlorides, enabling nucleophilic substitutions.

Example Protocol :

  • Reactants : Pyrazolo[3,4-d]pyrimidine-dione (1 eq), POCl₅ (5 eq), PCl₅ (1 eq).

  • Conditions : Reflux at 110°C for 4 hours.

  • Product : 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Yield: 78%).

Sequential Functionalization of the Core

N1-Methylation

Methylation at the N1 position is achieved using methyl iodide (MeI) under basic conditions.

Example Protocol :

  • Reactants : 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 eq), MeI (1.2 eq).

  • Conditions : K₂CO₃ (2 eq) in DMF, 60°C for 12 hours.

  • Product : 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Yield: 92%).

C4-Morpholine Substitution

Morpholine is introduced via nucleophilic aromatic substitution (SNAr) at the C4 position.

Example Protocol :

  • Reactants : 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq), morpholine (2 eq).

  • Conditions : Et₃N (3 eq) in THF, 80°C for 6 hours.

  • Product : 6-Chloro-1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine (Yield: 85%).

C6-Benzylamine Substitution

Benzylamine is introduced at C6 via SNAr or Buchwald-Hartwig coupling.

Example Protocol :

  • Reactants : 6-Chloro-1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine (1 eq), benzylamine (1.5 eq).

  • Conditions : Pd(OAc)₂ (0.1 eq), Xantphos (0.2 eq), Cs₂CO₃ (2 eq) in dioxane, 100°C for 12 hours.

  • Product : N-Benzyl-1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Yield: 88%).

Optimization and Green Chemistry Approaches

Recent advancements emphasize eco-friendly methods:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields.

Example Protocol :

  • Reactants : 4,6-Dichloro-1-methylpyrazolo[3,4-d]pyrimidine (1 eq), morpholine (2 eq).

  • Conditions : Microwave at 150°C for 15 minutes.

  • Product : 6-Chloro-1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine (Yield: 94%).

Solvent-Free Reactions

Solid-state reactions minimize waste and enhance atom economy.

Example Protocol :

  • Reactants : 5-Amino-1-phenylpyrazole-4-carbonitrile (1 eq), benzylamine (1.2 eq).

  • Conditions : Ball milling, 30 minutes.

  • Product : Intermediate for core functionalization (Yield: 89%).

Analytical Characterization Data

Key spectroscopic data for intermediates and final product:

Compound¹H NMR (δ, ppm)MS (m/z) [M+H]⁺Yield (%)
4,6-Dichloro-1-methylpyrazolo[3,4-d]pyrimidine3.42 (s, 3H, CH₃), 8.21 (s, 1H)218.992
6-Chloro-1-methyl-4-morpholinopyrazolo[3,4-d]pyrimidine3.40 (s, 3H, CH₃), 3.75–3.80 (m, 8H, morpholine)284.185
Final Product3.38 (s, 3H, CH₃), 4.62 (s, 2H, CH₂Ph), 7.25–7.35 (m, 5H, Ar-H)324.488

Challenges and Solutions

  • Regioselectivity : Competing substitutions at C4 and C6 are mitigated by stepwise functionalization.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (ethanol/water) ensures high purity.

  • Scale-Up : Continuous flow reactors improve scalability for industrial production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Benzyl halides, morpholine derivatives, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Cancer Treatment

Research indicates that N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibits significant cytotoxic activity against various cancer cell lines. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) , an enzyme critical for cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development .

Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amineContains thieno[2,3-d]pyrimidine coreAnticancer activity
1-benzyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminesFeatures naphthalenic substituentsAntitumor properties
4-amino-pyrazolo[3,4-d]pyrimidinesSimilar core structure with variationsInhibitory effects on CDK2

The specificity of this compound for CDK2 is supported by molecular docking studies that show effective binding to the active site of the enzyme, forming essential hydrogen bonds with key residues .

Inhibition of Other Kinases

Beyond CDK2, this compound may also exhibit inhibitory effects on other kinases involved in cancer progression. The exploration of its inhibitory profile can lead to the identification of additional therapeutic targets and broaden its applicability in oncology.

Potential in Drug Development

The compound's ability to modify its structure through synthetic routes allows for the optimization of its biological activity. Researchers are investigating various derivatives to enhance efficacy and reduce potential side effects associated with treatment . The exploration of structure–activity relationships (SAR) is crucial for developing more potent analogs.

Case Studies and Research Findings

Several studies highlight the compound's effectiveness:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in human cancer cell lines compared to control groups.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways, further validating its potential as an anticancer agent.
  • In Vivo Efficacy : Preliminary animal studies have shown promising results regarding tumor reduction and survival rates when treated with this compound, paving the way for future clinical trials.

Mechanism of Action

The mechanism of action of N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Scaffold Variations

The pyrazolo[3,4-d]pyrimidin-6-amine core is conserved across analogs, but substitutions at positions 1, 4, and 6 dictate pharmacological properties:

Compound Name 1-Position 4-Position 6-Position Key Activity/Application Molecular Weight (g/mol) Reference
Target Compound Methyl Morpholin-4-yl N-Benzyl A2A/A1 receptor antagonism ~356.42 (calculated)
PPY18 () 3-Fluoropropoxybenzyl Furan-2-yl Amine A2A receptor PET imaging 406.11 (observed)
4-Chloro-1-(4-nitrobenzyl)-1H-pyrazolo... 4-Nitrobenzyl Chlorine Amine Intermediate for A2A antagonists 323.73 (calculated)
N-benzyl-1-(4-chlorophenyl)-1H-pyrazol... 4-Chlorophenyl Chlorine N-Benzyl Unspecified (structural analog) 365.83 (calculated)
6-(Methylsulfanyl)-1-phenyl-N-(propan... Phenyl Methylsulfanyl N-Isopropyl Kinase inhibition (potential) 299.39 (observed)

Key Observations :

  • 4-Position : Morpholine (target compound) improves water solubility compared to hydrophobic groups like furan (PPY18) or chlorine (). This enhances bioavailability and CNS penetration .
  • 1-Position: Methyl (target) vs.
  • 6-Position: N-Benzyl (target) is common in adenosine antagonists, but substituents like isopropyl () or methoxyethyl () may modulate selectivity .

Comparison with Analogs :

  • PPY18 (): Synthesized via fluoropropoxybenzyl substitution at the 1-position, achieving 61% yield using microwave-assisted methods.
  • Compounds: Employ Suzuki coupling for 4-position modifications (e.g., 3-cyanophenyl), followed by nitro reduction for amine activation .

Pharmacological Profiles

  • Adenosine Receptor Antagonism: The target compound’s morpholine and N-benzyl groups may enhance A2A/A1 dual antagonism compared to furan-substituted PPY18 (A2A-selective) .
  • Multi-Target Potential: Morpholine-containing derivatives () are explored for dual A2A/HDAC inhibition, indicating broader therapeutic applications .

Physicochemical Properties

  • Solubility : Morpholine’s oxygen atoms improve aqueous solubility (target compound) vs. hydrophobic furan (PPY18) or chlorophenyl () .
  • Lipophilicity (LogP) : N-Benzyl and morpholine groups balance lipophilicity (~2.5–3.0 estimated), favoring blood-brain barrier penetration for CNS targets .

Biological Activity

N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a novel compound that has garnered attention for its significant biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core with a benzyl group and a morpholine moiety. These structural elements contribute to its unique properties and biological effectiveness. The presence of the morpholine ring enhances solubility and bioavailability, which are critical for therapeutic efficacy.

Research indicates that this compound acts primarily as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 is essential for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Key Findings:

  • Cytotoxic Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancer cells. Studies have shown IC50 values in the low micromolar range, indicating potent activity against these malignancies .
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active site of CDK2, forming crucial hydrogen bonds with key residues involved in ATP binding. This competitive inhibition is a promising mechanism for anticancer drug development.

Comparative Biological Activity

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amineContains thieno[2,3-d]pyrimidine coreAnticancer activity
1-benzyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminesFeatures naphthalenic substituentsAntitumor properties
4-amino-pyrazolo[3,4-d]pyrimidinesSimilar core structure with variationsInhibitory effects on CDK2

The unique combination of substituents in N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amines distinguishes it from other compounds, enhancing its specific biological activities.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : A study demonstrated that treatment with N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amines resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. The most pronounced effects were observed at concentrations ranging from 0.5 to 5 µM.
  • In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls. Histological analysis indicated increased apoptosis within tumor tissues following treatment.

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